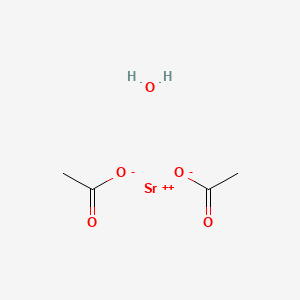
strontium;diacetate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a moderately water-soluble strontium source that decomposes to strontium oxide upon heating . This compound is commonly used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: strontium;diacetate;hydrate can be synthesized by reacting strontium carbonate with acetic acid. The reaction involves mixing strontium carbonate into a slurry with water and slowly adding acetic acid. This process releases carbon dioxide gas and gradually dissolves the slurry. The mixture is then boiled, filtered, and concentrated to precipitate the crystals .
Industrial Production Methods: In industrial settings, strontium(2+) diacetate hydrate is produced using similar methods but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. Strontium hydroxide can also be used as an alternative starting material instead of strontium carbonate .
Chemical Reactions Analysis
Types of Reactions: strontium;diacetate;hydrate undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes to form strontium oxide.
Substitution Reactions: It can react with other compounds to form different strontium salts.
Common Reagents and Conditions:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable oxidation state.
Substitution: Common reagents include acids and bases, which facilitate the formation of different strontium compounds.
Major Products:
Strontium Oxide: Formed upon heating.
Other Strontium Salts: Formed through substitution reactions with various reagents.
Scientific Research Applications
strontium;diacetate;hydrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of strontium(2+) diacetate hydrate is primarily related to its strontium content. Strontium ions can replace calcium ions in biological systems, influencing bone metabolism. Strontium promotes bone formation by osteoblasts and reduces bone resorption by osteoclasts, making it beneficial for treating osteoporosis .
Comparison with Similar Compounds
Strontium Carbonate: Another strontium compound used in similar applications.
Strontium Hydroxide: Used as an alternative starting material for synthesizing strontium(2+) diacetate hydrate.
Uniqueness: strontium;diacetate;hydrate is unique due to its moderate water solubility and ability to decompose to strontium oxide upon heating. This property makes it an excellent precursor for producing high-purity strontium compounds and catalysts .
Properties
IUPAC Name |
strontium;diacetate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.H2O.Sr/c2*1-2(3)4;;/h2*1H3,(H,3,4);1H2;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHYESNNWCCJNC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Sr+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5Sr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
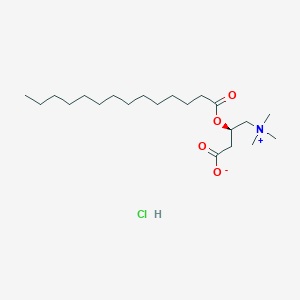
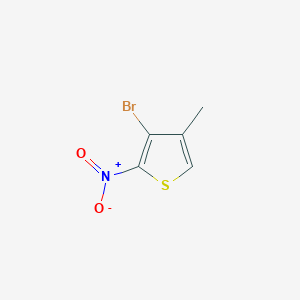
![(4S)-3-[(2S)-4-(tert-butylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8020602.png)

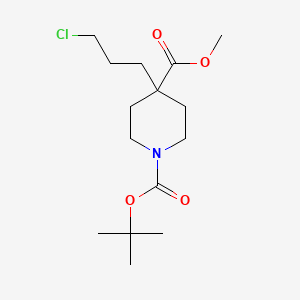
![Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate](/img/structure/B8020629.png)
![(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;cyclohexylazanium](/img/structure/B8020639.png)
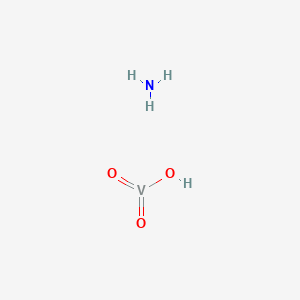



![N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)aminocarbonyl]-L-valine lithium salt](/img/structure/B8020665.png)
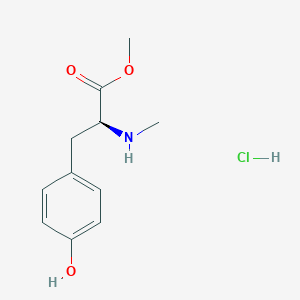
![Ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B8020675.png)
